

A Comparative Analysis of Experimental and Theoretical Properties of Caesium Azide

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Compound of Interest		
Compound Name:	Caesium azide	
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This guide provides a detailed comparison of the experimental and theoretical properties of **caesium azide** (CsN₃), an inorganic compound of interest in various chemical research fields. The following sections present quantitative data, outline experimental methodologies, and visualize key processes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Physical and Thermodynamic Properties

Caesium azide is a white, deliquescent solid that is highly soluble in water.[1] Like other azides, it is extremely toxic, with a toxicity profile similar to that of cyanides.[1] Unlike many other metal azides, **caesium azide** is not sensitive to mechanical shock.[1] A summary of its key physical and thermodynamic properties, comparing experimental values with theoretical (computed) data, is presented below.



Property	Experimental Value	Theoretical/Computed Value
Molar Mass	174.926 g/mol [2]	174.926 g/mol [3]
Density	3.5 g/cm ³ [1][2]	-
Melting Point	310 °C (583 K)[1][2]	-
Boiling Point	Decomposes upon heating[1]	-
Standard Enthalpy of Formation ($\Delta f H \leftrightarrow_{298}$)	-19.6 kJ/mol[1]	-
Standard Molar Entropy $(S \leftrightarrow_{298})$	134 J·mol⁻¹·K⁻¹[1]	-
Solubility in Water	224.2 g/100 mL (0 °C)[1][2]	-
Solubility in Ethanol	1.0366 g/100 mL (16 °C)[1]	-

Crystallographic Properties

Experimental studies have determined that **caesium azide** crystallizes in a tetragonal distorted caesium chloride structure at standard conditions.[2] In this structure, each azide ion is coordinated to eight caesium cations, and each caesium cation is coordinated to eight terminal nitrogen centers.[2] Upon heating to 151 °C, it undergoes a phase transition to a cubic structure.[2]

Property	Experimental Value	Theoretical Value
Crystal System	Tetragonal[2]	-
Space Group	I4/mcm, No. 140[2]	-
Lattice Constants	a = 6.5412 Å, c = 8.0908 Å[2]	-
Formula Units (Z)	4[2]	-

Computational studies, often employing density functional theory (DFT), have been used to investigate the electronic structures and properties of **caesium azide**, particularly in host-guest



complexes.[4][5] These theoretical models help in understanding the interactions and bonding within the crystal lattice and when the molecule is confined.[6][7]

Vibrational Spectroscopic Properties

The vibrational spectrum of **caesium azide** has been investigated experimentally using infrared (IR) and Raman spectroscopy.[8] These studies provide insight into the molecular vibrations and crystal lattice dynamics. Theoretical calculations, such as DFT and ab initio methods, can predict these vibrational frequencies, allowing for a direct comparison with experimental data to validate theoretical models and aid in the assignment of spectral bands.[9]

The azide ion (N_3^-) has characteristic vibrational modes: a symmetric stretch (v_1) , a doubly degenerate bending mode (v_2) , and an asymmetric stretch (v_3) . In the crystalline state of CsN₃, these modes can be further resolved due to crystal field effects.

Vibrational Mode	Experimental IR Frequency (cm ⁻¹)	Experimental Raman Frequency (cm ⁻¹)
N₃ ⁻ Asymmetric Stretch (v₃)	~2002.2[7]	-
N ₃ ⁻ Symmetric Stretch (ν ₁)	-	1365[8]
Lattice Modes	30 - 200[8]	30 - 200[8]

Note: The symmetric stretching fundamental at 1365 cm⁻¹ is Raman active and was tentatively assigned based on the possibility of strain-induced activity in the crystal.[8] The most intense IR feature for CsN₃ isolated in a nitrogen matrix is the asymmetric stretch at 2002.2 cm⁻¹.[7]

Experimental Protocols A. Synthesis of Caesium Azide

Several methods for the synthesis of **caesium azide** have been reported. The choice of method may depend on the availability of starting materials and the desired purity of the final product.

Method 1: Neutralization Reaction This method involves the reaction of an acid (hydrazoic acid) with a caesium base (caesium hydroxide or caesium carbonate).[2]



- Reaction:
 - CsOH + HN₃ → CsN₃ + H₂O
 - \circ CS₂CO₃ + 2HN₃ \rightarrow 2CSN₃ + H₂O + CO₂
- Protocol: A solution of hydrazoic acid is carefully neutralized with a stoichiometric amount of
 caesium hydroxide or caesium carbonate. The reaction is typically performed in an aqueous
 solution. The resulting caesium azide can be isolated by evaporation of the water. Extreme
 caution is required due to the high toxicity and volatility of hydrazoic acid.

Method 2: Double Displacement Reaction This is a convenient method that involves the reaction of caesium sulfate with barium azide. The insolubility of barium sulfate drives the reaction to completion.[1][2]

- Reaction: Cs₂SO₄ + Ba(N₃)₂ → 2CsN₃ + BaSO₄(s)
- Protocol: Aqueous solutions of caesium sulfate and barium azide are mixed. The insoluble barium sulfate precipitates out of the solution and can be removed by filtration. The caesium azide remains in the aqueous solution, from which it can be crystallized.

Method 3: Improved Synthesis from Caesium Fluoride A high-purity synthesis involves the reaction of anhydrous caesium fluoride (CsF) with trimethylsilyl azide ((CH₃)₃SiN₃) in sulfur dioxide (SO₂) as a solvent.[10]

- Reaction: CsF + (CH₃)₃SiN₃ --(in SO₂)--> CsN₃ + (CH₃)₃SiF
- Protocol: Anhydrous CsF and (CH₃)₃SiN₃ are combined in liquid SO₂ solvent. The reaction mixture is stirred, and the intermediate solvated azide is formed. The volatile byproducts and the SO₂ solvent are subsequently removed under dynamic vacuum to yield pure, colorless CsN₃.[10] All manipulations should be performed in a dry, inert atmosphere.[10]

B. Characterization Methods

Vibrational Spectroscopy (IR and Raman): The infrared and Raman spectra of caesium
azide crystals are measured using grating photoelectric recording spectrometers.[8] For
single-crystal studies, the orientation of the crystal with respect to the incident light beam is

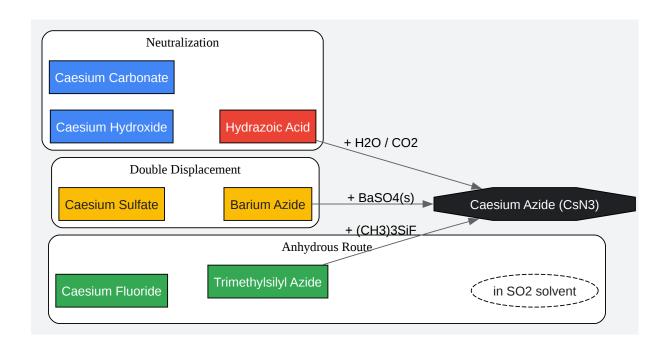


crucial as it influences the observed band structure.[11] The measurements are typically carried out over a wide frequency range (e.g., 30 to 4000 cm⁻¹) to observe both lattice modes and the internal vibrational modes of the azide anion.[8]

 Thermal Analysis: The thermal decomposition of caesium azide is studied by heating the sample in a controlled environment (e.g., in vacuo) and monitoring for changes in mass (thermogravimetric analysis) or heat flow (differential scanning calorimetry).[2] The decomposition products, caesium metal and nitrogen gas, can be identified by further analysis.[2]

Visualizations Synthesis Pathways for Caesium Azide

The following diagram illustrates the primary experimental routes for the synthesis of **caesium azide**.



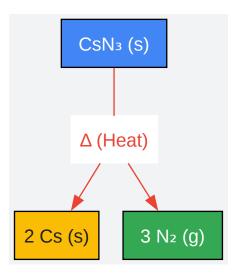
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Caption: Logical workflow of common synthesis routes for caesium azide.

Thermal Decomposition of Caesium Azide

This diagram shows the decomposition of solid **caesium azide** upon heating to yield caesium metal and nitrogen gas.



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Caption: Thermal decomposition pathway of solid caesium azide.

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